

Physical properties of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
Cat. No.: B2403832

Get Quote

An In-depth Technical Guide to the Physical Properties of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone

Introduction

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone is an aromatic ketone derivative featuring a diaryl ether linkage. Compounds of this structure are of significant interest in medicinal chemistry and materials science. The presence of two distinct methoxy-substituted phenyl rings, connected by a flexible ether bridge, imparts specific physicochemical characteristics that are crucial for its application as a synthetic building block. For instance, this molecule is a non-phenolic β -O-4 lignin model compound, which is instrumental in studies aimed at the catalytic cleavage and valorization of lignin, a complex biopolymer.

This guide provides a comprehensive overview of the core physical and chemical properties of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone, designed to equip researchers with the foundational data and methodologies required for its effective handling, characterization, and application in a laboratory setting. The narrative balances established data with practical, field-proven insights into experimental design and data interpretation, adhering to the principles of scientific integrity.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the cornerstone of reproducible research. The fundamental identifiers and structural representations for the title compound are provided below.

Compound Identifiers

Property	Value	Source
Chemical Name	2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone	[1]
CAS Number	19513-80-5	[1]
Molecular Formula	C ₁₆ H ₁₆ O ₄	[1][2]
Molecular Weight	272.3 g/mol	[1]
Canonical SMILES	COC1=CC=C(C=C1)C(=O)COCC2=CC=CC=C2OC	N/A
InChI Key	InChI=1S/C16H16O4/c1-18-13-9-7-12(8-10-13)14(17)11-20-16-6-4-3-5-15(16)19-2/h3-10H,11H2,1-2H3	[3]

Chemical Structure

The molecular architecture consists of a 4-methoxyphenyl ketone core linked via its alpha-carbon to a 2-methoxyphenoxy group through an ether bond.

Caption: 2D structure of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone.

Physicochemical Properties

The physical state and properties of a compound dictate its handling, formulation, and reaction kinetics. This section summarizes the key physicochemical properties available for the title compound.

Property	Value	Remarks	Source
Physical Description	White solid; Crystalline	The solid nature indicates a melting point above standard room temperature.	[2][4]
Melting Point	Data not available	A standard melting point determination is recommended for batch-specific characterization.	N/A
Boiling Point	436.5 °C at 760 mmHg	This is a predicted value and may be subject to decomposition at high temperatures.	[3]
Purity	>98%	As determined by High-Performance Liquid Chromatography (HPLC).	[4]

Solubility Profile

While specific solubility data is limited, a qualitative assessment can be made based on the compound's structure and available handling information.

- Apolar Solvents: Expected to have low solubility in nonpolar solvents like hexanes.
- Polar Aprotic Solvents: Likely soluble in common organic solvents such as dichloromethane (DCM), chloroform (CDCl₃), ethyl acetate, and acetone the ketone and ether functionalities. Its use as a substrate for NMR analysis in CDCl₃ confirms its solubility in this solvent.[2]
- Polar Protic Solvents: Solubility in alcohols like ethanol and methanol is expected to be moderate. It is likely insoluble in water.[5]

Expert Insight: A supplier note suggests that for enhanced solubility, warming the sample to 37 °C and using an ultrasonic bath can be effective.[4] This is particularly useful for preparing stock solutions for biological assays or chemical reactions, as it helps overcome the kinetic barriers of dissolution for solids.

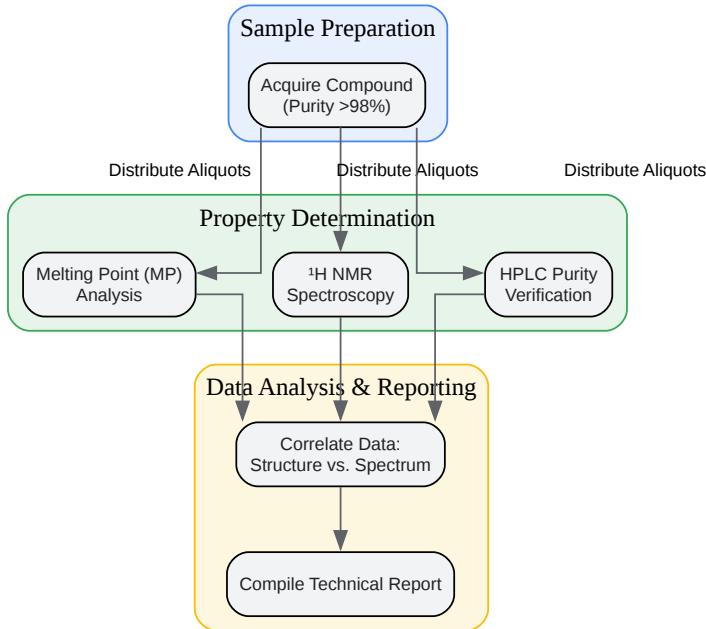
Spectroscopic Characterization

Spectroscopic analysis provides irrefutable evidence of a molecule's structure and purity. The primary method for structural elucidation of organic molecules is Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the hydrogen atom environment in the molecule.

Literature Data (600 MHz, CDCl₃) δ (ppm): 8.02 (d, J=12.0 Hz, 2H), 6.94-6.97 (m, 3H), 6.92 (d, J=6.0 Hz, 1H), 6.88-6.95 (m, 5H), 5.04-5.06 (m, 1H), 4.55-4.62 (m, 2H), 3.92 (s, 3H), 3.82 (s, 3H). [2]


Expert Interpretation and Validation: The reported literature data contains apparent typographical errors when compared against the known structure. A validating approach requires comparing empirical data to a theoretical prediction. Based on the compound's structure, the following ¹H NMR spectrum is anticipated:

- δ ~8.0 ppm (d, 2H): Protons on the 4-methoxyphenyl ring ortho to the carbonyl group.
- δ ~6.8-7.1 ppm (m, 6H): Overlapping signals corresponding to the two protons on the 4-methoxyphenyl ring meta to the carbonyl group and the four protons of the 2-methoxyphenoxy group.
- δ ~5.2-5.4 ppm (s, 2H): A sharp singlet corresponding to the two protons of the methylene bridge (-O-CH₂-C=O). This is a key diagnostic signal.
- δ ~3.9 ppm (s, 3H): Singlet for the methyl protons of the methoxy group on the 4-methoxyphenyl ring.
- δ ~3.8 ppm (s, 3H): Singlet for the methyl protons of the methoxy group on the 2-methoxyphenoxy ring.

The discrepancy in the literature, particularly for the methylene and methoxy signals, underscores the critical importance of independent verification of analytical data.^[2]

Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following section details methodologies for determining physical properties of this compound.

[Click to download full resolution via product page](#)

Caption: Standard workflow for physicochemical characterization.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range suggests a high-purity compound, while a broad range often indicates the presence of impurities.

- **Calibration:** Calibrate the melting point apparatus using certified standards (e.g., benzophenone, caffeine).
- **Sample Preparation:** Load a small amount of the crystalline solid into a capillary tube, ensuring tight packing to a height of 2-3 mm.
- **Measurement:** Place the capillary in the apparatus. Heat rapidly to ~10 °C below the expected melting point, then reduce the heating rate to 1-2 °C.
- **Recording:** Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This represents the melting point.
- **Validation:** Perform the measurement in triplicate to ensure reproducibility.

Protocol: ¹H NMR Spectrum Acquisition

Causality: This protocol is designed to generate a high-resolution spectrum that allows for unambiguous structural confirmation.

- **Sample Preparation:** Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
- **Solvent Addition:** Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Dissolution: Cap the tube and invert several times to dissolve the sample completely. If needed, use brief sonication as suggested.[\[4\]](#)
- Instrument Setup: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquisition: Acquire the ^1H NMR spectrum using standard parameters (e.g., 32 scans, 90° pulse, 5-second relaxation delay).
- Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the setting the TMS peak to 0.00 ppm. Integrate all signals and assign them to the corresponding protons in the structure.

Safety, Handling, and Storage

Proper handling and storage are paramount for maintaining the compound's integrity and ensuring laboratory safety.

- Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact and eyes.[\[6\]](#)
- Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[\[4\]](#) For long-term stability, storage at -20°C is recommended, while 2-8°C is suitable for short-term use.[\[6\]](#)

Conclusion

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone is a crystalline solid with a well-defined chemical structure and molecular weight. Its characteristics are reliably achieved through standard analytical techniques such as NMR and HPLC. While its boiling point is high, its thermal stability at such temperatures has not been experimentally verified. The provided protocols offer a robust framework for researchers to validate the identity, purity, and key physical properties of this compound, ensuring the reliability of data generated in downstream applications, from fundamental reaction mechanism studies to complex drug development pipelines.

References

- BioCricket. Certificate of Analysis. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn1QaAcu1TEsx5QupHOR_OcZo4Fa8x5486Wo7ADRgQ9bN1fdOX5NvKpg18X7_sukLaj9Vf6tqyGJL0MKSe26PEZ9YlwPiNXG3GRFPYAt1UwtY3CGdjD6WvxnmYgi0SjMpfNC7oNcRF
- LabSolutions. **2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone**. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNwpZc4k1UHzNHvYzTQvZLLD_L2FSTVj-ejpGSFO1pgrc-xq0yDi-cjSKYgC7Qqce91-E8nYN3B4DhalqDiJSY1MFWzR2eSLTxevxkUI7MyvHPMjlkWSqqoxmq8wCCSoOOAkqpPXL3AFZtL-IVY-oKLWJSXValVPuhc7-MRyY-LPh0yA==
- ChemicalBook. **2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone** | 19513-80-5. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiQjQHm-i_kx3GiUEf4PO3WeIT-a-ZL_HWvd9YoXOfVDUrcfU1CmTEv_1P-z7WY3HoxQp7NIGucAgPao-CsP1DnNlntfJJU4VS8a1klluYA7P4ibztVltpdSIR4Uv-waBrwk3v6o2O3mZFrejzAlvVvpOgF4J-c0GXYcnu6Mzy9c4=
- Supporting Information for Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of Lignin Models. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbmshlDLGnpoPZXlyFwypZIBxVOhWOg4ouSTSjga_hQovpvPNyJ4OrgwTdmfdGjhht-V1sK_Czn4eE391Begp010qgoyTdUkCU_RFSMlmzE2qz_M86EcHz7or7I36m7ZSI3oLoYj4PddcmKdEFuW35opc=
- BioCricket. Material Safety Data Sheet (MSDS). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDpkBxkg-GBNtMbl1-BGyZYB_ylMhFlqAtapdgAH7_5gRkFo7IJBXBvZr1SRABwx0RpxKzneS3CVkYBgvN3XjBA0i41D4NMF6XgOJ7aJZCQ3YyFwR9OBnrvMxe37d1OmboOj0g=
- Acetanisole - Food safety and quality: details. JECFA evaluation, 2023 (Session 96). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFjKslHXpbO0J1_clu7aJTOLZAA1DYWytmnU-yyLa-eEge-VfL-wzHAdBBI9yplRR8y7rx4777BsEgLESaeV5p3lhr16DuomZP-NAUqgFdivZJlkhRV8iLigaQJhulxFONmOnYuOUpoMFBMGBUuEVotFGny5s8pdZ4ebY2NLVv3OxluHgoFNvYOiZTdtNZW4JIOKb8UMcefD8zU=

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. **2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone** | 19513-80-5 [chemicalbook.com]

- 2. rsc.org [rsc.org]
- 3. labsolu.ca [labsolu.ca]
- 4. biocrick.com [biocrick.com]
- 5. Food safety and quality: details [fao.org]
- 6. biocrick.com [biocrick.com]
- To cite this document: BenchChem. [Physical properties of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone]. BenchChem, [2026]. [Online PD at: <https://www.benchchem.com/product/b2403832#physical-properties-of-2-2-methoxyphenoxy-1-4-methoxyphenyl-ethanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com